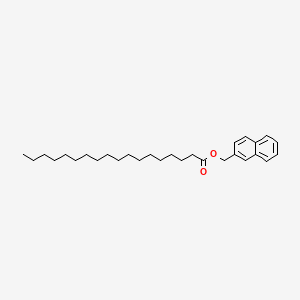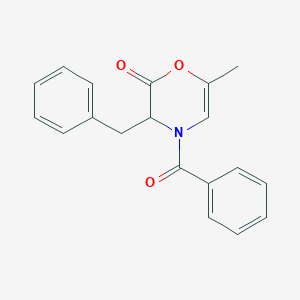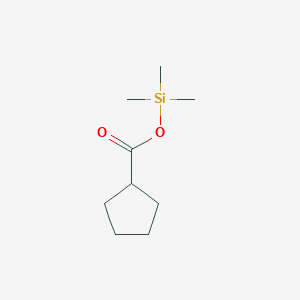
Trimethylsilyl cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl cyclopentanecarboxylate is an organic compound with the molecular formula C9H18O2Si. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsilyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl cyclopentanecarboxylate finds applications in several fields:
Wirkmechanismus
The mechanism of action of trimethylsilyl cyclopentanecarboxylate primarily involves its role as a protecting group. The trimethylsilyl group shields the carboxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is achieved through the formation of a stable ester bond, which can be cleaved under specific conditions to regenerate the original carboxyl group .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl acetate: Another ester of trimethylsilyl, used similarly as a protecting group for carboxylic acids.
Trimethylsilyl propionate: A related compound with a propionic acid backbone, also used in organic synthesis.
Uniqueness: Trimethylsilyl cyclopentanecarboxylate is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Eigenschaften
CAS-Nummer |
84678-75-1 |
|---|---|
Molekularformel |
C9H18O2Si |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
trimethylsilyl cyclopentanecarboxylate |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9(10)8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
RCNLUVBAZAMEIC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
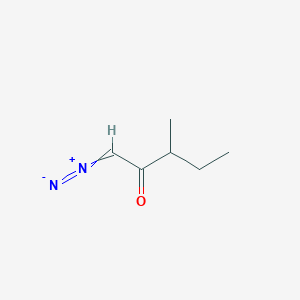
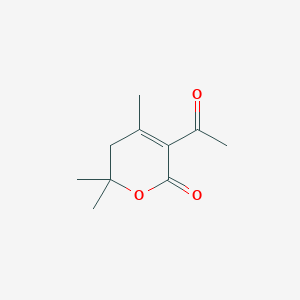
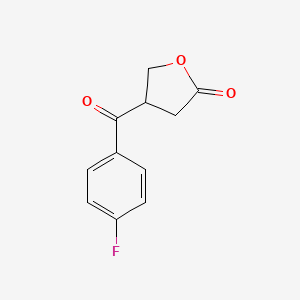
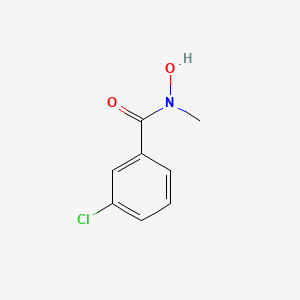
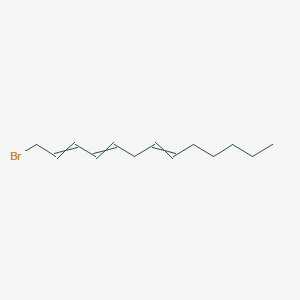
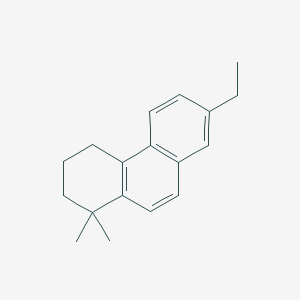
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
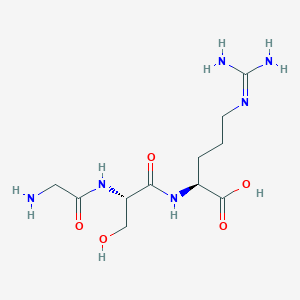
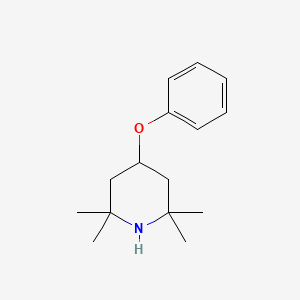
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
